Superior Anti-Staphylococcal Potency Relative to Brevinin-2Ta and Brevinin-2E-OG1 [1][2]
Brevinin-2JD demonstrates markedly higher potency against Staphylococcus aureus compared to two other characterized brevinin-2 family members [1][2]. This difference is critical for applications where S. aureus (including MRSA) is the primary target.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 19 µM (S. aureus CIB 85462) |
| Comparator Or Baseline | Brevinin-2Ta: 32 mg/L (~9.8 µM based on MW ~3252 Da, but note: 60% hemolysis at 512 mg/L) ; Brevinin-2E-OG1: 50 µM (E. coli 12.5 µM, C. albicans >100 µM) |
| Quantified Difference | Brevinin-2JD is 2.6-fold more potent than Brevinin-2E-OG1 against S. aureus (19 µM vs. 50 µM). While Brevinin-2Ta's MIC is numerically lower, its high hemolytic activity at concentrations near its MIC renders it a less selective tool. |
| Conditions | Broth microdilution assay; S. aureus CIB 85462 and ATCC 25923 strains |
Why This Matters
For researchers developing anti-MRSA therapies or studying Gram-positive bacterial membranes, Brevinin-2JD provides a more potent starting scaffold than Brevinin-2Ta or Brevinin-2E-OG1, enabling lower working concentrations and reduced off-target effects in vitro.
- [1] Brevinin-2Ta Entry, CAMP Database. MIC and hemolytic activity against E. coli and C. albicans. View Source
- [2] Brevinin-2E-OG1 Entry, CAMP Database. MIC data against S. aureus, E. coli, and C. albicans. View Source
